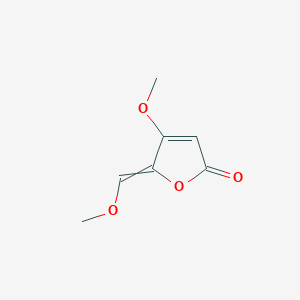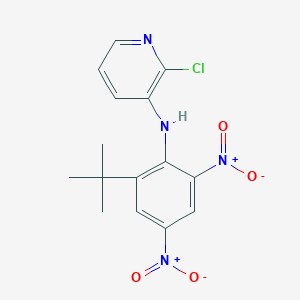
N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a tert-butyl group, dinitrophenyl moiety, and a chloropyridinyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine typically involves multi-step organic reactions. One common method includes the nitration of tert-butylphenol to introduce nitro groups at the 4 and 6 positions. This is followed by the chlorination of pyridine to obtain 2-chloropyridine. The final step involves the coupling of the dinitrophenyl intermediate with 2-chloropyridine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the electron transport chain and ATP synthesis in mitochondria. This leads to increased metabolic activity and energy dissipation as heat. The nitro groups play a crucial role in this mechanism by facilitating proton transport across membranes .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4,6-dinitrophenol: Known for its uncoupling properties and used in similar applications.
2,4-Dinitrophenol: Another uncoupler with a simpler structure but similar mechanism of action.
Dinoseb: A related compound with herbicidal properties.
Uniqueness
N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine stands out due to the presence of the chloropyridinyl group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
113699-35-7 |
|---|---|
Molecular Formula |
C15H15ClN4O4 |
Molecular Weight |
350.76 g/mol |
IUPAC Name |
N-(2-tert-butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine |
InChI |
InChI=1S/C15H15ClN4O4/c1-15(2,3)10-7-9(19(21)22)8-12(20(23)24)13(10)18-11-5-4-6-17-14(11)16/h4-8,18H,1-3H3 |
InChI Key |
KOWVTVPXOSFJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)
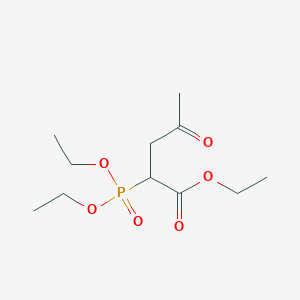
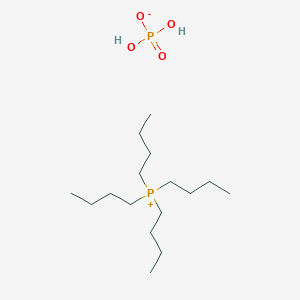
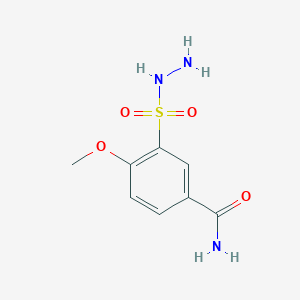
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)
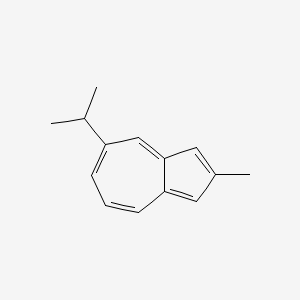
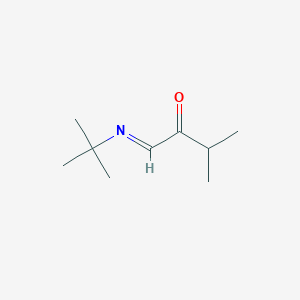
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
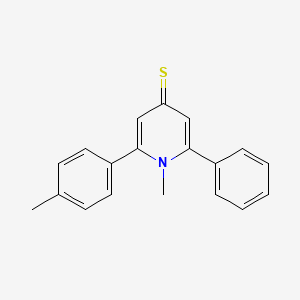

![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
